HDAC6 Inhibitory Potency: ~36-Fold Superiority Over the N-Ethyl Analog Lacking the 2-Amino Group
2-Amino-N-(4-bromo-benzyl)-N-ethyl-acetamide exhibits an IC₅₀ of 150 nM against recombinant human HDAC6 [1]. In contrast, the closely related comparator N-(4-bromobenzyl)-N-ethylacetamide, which lacks the 2-amino group, demonstrates a significantly weaker IC₅₀ of 5.40E+3 nM (5,400 nM) against the same target [2]. This represents a ~36-fold improvement in inhibitory potency conferred specifically by the presence of the 2-amino functionality.
| Evidence Dimension | HDAC6 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 150 nM |
| Comparator Or Baseline | N-(4-bromobenzyl)-N-ethylacetamide: 5.40E+3 nM (5,400 nM) |
| Quantified Difference | ~36-fold lower IC₅₀ (higher potency) |
| Conditions | Recombinant human HDAC6 enzymatic assay; Target compound: Cbz-(Ac)Lys-AMC substrate, 90 min preincubation; Comparator: Boc-L-Lys(acetyl)-MCA substrate, fluorogenic assay |
Why This Matters
This potency differential directly impacts compound utility in HDAC6-focused screening cascades, where sub-micromolar activity is often a minimum requirement for hit progression.
- [1] BindingDB. BDBM50164513 (CHEMBL3800411). IC₅₀ = 150 nM for HDAC6. Martin-Luther University of Halle-Wittenberg, curated by ChEMBL. View Source
- [2] BindingDB. BDBM50361259 (CHEMBL1934901). Kd = 5.40E+3 nM for HDAC6. University of Applied Sciences Darmstadt, curated by ChEMBL. View Source
